molecular formula C19H20ClNO3 B564335 N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol CAS No. 1216929-70-2

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol

Cat. No.: B564335
CAS No.: 1216929-70-2
M. Wt: 349.847
InChI Key: OACLBBGOZRXENL-YKVCKAMESA-N
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Description

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinol derivatives. These compounds are often used in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl-d4 and piperidinol.

    Protection of Functional Groups: The hydroxyl group of piperidinol is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling Reaction: The protected piperidinol is then coupled with 4-chlorophenyl-d4 under suitable reaction conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-4-phenylpiperidinol: Lacks the chlorine atom on the phenyl ring.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: Lacks the benzyloxycarbonyl protecting group.

    N-Benzyloxycarbonyl-4-(4-fluorophenyl)-4-piperidinol: Contains a fluorine atom instead of chlorine.

Uniqueness

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol is unique due to the presence of the deuterium-labeled phenyl ring and the benzyloxycarbonyl protecting group, which may confer specific chemical and biological properties.

Properties

IUPAC Name

benzyl 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLBBGOZRXENL-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675685
Record name Benzyl 4-[4-chloro(~2~H_4_)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216929-70-2
Record name Benzyl 4-[4-chloro(~2~H_4_)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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